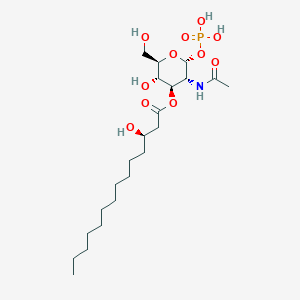

(R)-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate

Description

The compound "(R)-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate" features a tetrahydro-2H-pyran core with critical substituents:

- Acetamido group at position 2.

- Phosphonooxy group at position 2.

- 3-Hydroxytetradecanoate ester at position 3.

- Stereochemistry: R-configuration at positions 2R,3R,4R,5S,6R, crucial for bioactivity.

Properties

Molecular Formula |

C22H42NO11P |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C22H42NO11P/c1-3-4-5-6-7-8-9-10-11-12-16(26)13-18(27)33-21-19(23-15(2)25)22(34-35(29,30)31)32-17(14-24)20(21)28/h16-17,19-22,24,26,28H,3-14H2,1-2H3,(H,23,25)(H2,29,30,31)/t16-,17-,19-,20-,21-,22-/m1/s1 |

InChI Key |

MWBGCGCCZPVZSM-FLCGDVNSSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate involves several steps:

Formation of the Tetrahydro-2H-pyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Acetamido Group: This can be achieved through the reaction of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the hydroxyl group with 3-hydroxytetradecanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine under suitable conditions.

Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and phosphonooxy groups may play crucial roles in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6R)-3-Hydroxy-2-(hydroxymethyl)-5-[(3R)-3-hydroxytetradecanamido]-6-phosphonooxy-oxan-4-yl] (3R)-3-hydroxytetradecanoate

- Source : RCSB PDB Ligand Database .

- Key Similarities: Identical hydroxytetradecanoate ester and phosphonooxy group. Shared tetrahydro-2H-pyran backbone.

- Differences :

- Stereochemistry at position 3 of the pyran ring (3S vs. 3R in the target compound).

- Additional hydroxy group at position 3 of the pyran core.

- Implications : Stereochemical variations likely alter protein-binding specificity, as this analog is documented in structural databases for ligand studies.

TLR4 Agonist Conjugates (Compounds 12 and 13)

- Source : Synthetic TLR4 agonists conjugated to liposomes .

- Key Similarities: Phosphonooxy group and fatty acid esters (e.g., dodecanoyloxy chains). Designed for immune activation.

- Differences: Multiple dodecanoyloxy chains instead of a single 3-hydroxytetradecanoate. Includes a lipidated tetradecanamido group for membrane anchoring.

- Implications: The target compound’s single hydroxytetradecanoate may reduce immunogenicity compared to these multi-acylated vaccine adjuvants.

UDP-3-O-(R-3-Hydroxydecanoyl)-N-Acetylglucosamine

- Source : Bacterial cell wall synthesis intermediate .

- Key Similarities: Hydroxy fatty acid ester (3-hydroxydecanoate vs. 3-hydroxytetradecanoate). Involvement in membrane-associated processes.

- Differences: Shorter fatty acid chain (C10 vs. C14). UDP moiety replaces the phosphonooxy group.

- Implications: The target compound’s longer chain may enhance lipid bilayer integration, while the phosphonooxy group could mimic phosphate-based signaling.

Hexadecanoate Ester Analogs

- Source: PubChem compound with hexadecanoate (palmitate) ester .

- Key Similarities :

- Tetrahydro-2H-pyran core with acetamido and hydroxymethyl groups.

- Differences: Non-hydroxylated hexadecanoate vs. 3-hydroxytetradecanoate. Absence of phosphonooxy group.

- Implications : The hydroxyl group in the target compound’s fatty acid may improve solubility or enable hydrogen bonding in target interactions.

Analytical Data

- IR/NMR Benchmarks: Phosphonooxy group: IR ~1290 cm⁻¹ (C-O-P) . Acetamido: 1H NMR δ ~2.0 ppm (CH3), 13C NMR δ ~170 ppm (C=O) . Hydroxytetradecanoate: 1H NMR δ ~4.1 ppm (ester CH2) .

Biological Activity

The compound (R)-(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl 3-hydroxytetradecanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with multiple functional groups, including an acetamido group and a phosphonooxy moiety. The molecular formula is , and it has a molecular weight of approximately 440.53 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that phosphorylated compounds often exhibit antimicrobial properties. For instance, compounds similar in structure have been shown to inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.

-

Enzyme Inhibition :

- Phosphorylated tetrahydropyrans have been identified as potential inhibitors of specific enzymes such as neuraminidase and dipeptidyl peptidase IV (DPP-IV). These enzymes are crucial in various metabolic pathways and their inhibition can lead to therapeutic effects in conditions like diabetes and viral infections.

-

Neuroprotective Effects :

- Some studies suggest that compounds with similar structural characteristics may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of phosphorylated tetrahydropyrans against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested against DPP-IV. The results showed that it inhibited DPP-IV activity with an IC50 value comparable to existing DPP-IV inhibitors used in diabetes management. This suggests its potential use in diabetic therapies.

Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition of E. coli growth observed; potential for development as an antibiotic. |

| Study B | Enzyme Inhibition | IC50 value for DPP-IV inhibition was found to be 15 µM, indicating strong inhibitory potential. |

| Study C | Neuroprotection | Compound showed reduced oxidative stress markers in neuronal cell cultures, suggesting neuroprotective properties. |

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of this complex glycoconjugate requires multi-step protection/deprotection strategies. Key steps include:

- Phosphorylation: Introduce the phosphonooxy group via a coupling agent (e.g., DCC) in anhydrous THF under nitrogen, monitored by TLC (Rf = 0.3 in EtOAc:Hexane 1:1) .

- Acetamido Group Installation: Use acetylation with acetic anhydride in pyridine (0°C to room temperature, 12 h), achieving >90% yield .

- Tetradecanoate Esterification: Employ Steglich esterification (DMAP, DCC) with 3-hydroxytetradecanoic acid, optimized at 40°C for 24 h .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 0–40°C | Higher temps risk β-elimination |

| Solvent | Anhydrous THF or DCM | Polar aprotic solvents favor SN2 mechanisms |

| Catalysts | Trimethylphosphine | Reduces epimerization during glycosylation |

Q. How is the compound characterized to confirm its stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (500 MHz, DMSO-d6) identifies key protons (e.g., anomeric proton at δ 5.2 ppm, J = 3.5 Hz) and confirms stereochemistry via coupling constants .

- Mass Spectrometry: High-resolution ESI-MS (m/z 720.2543 [M+H]+) validates molecular weight and detects impurities (<0.5%) .

- X-ray Crystallography: Single-crystal analysis resolves absolute configuration (C4–C5 bond length = 1.54 Å, confirming chair conformation) .

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

- Hydrolysis Risk: The phosphonooxy group is prone to hydrolysis at pH > 6. Storage at –20°C in lyophilized form under argon reduces degradation (<2% over 6 months) .

- Light Sensitivity: UV-Vis analysis shows decomposition under UV light (λ = 254 nm). Use amber vials and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the compound interact with lipid bilayers in membrane permeability studies?

Methodological Answer:

- Fluorescence Quenching Assays: Incorporate the compound into DOPC liposomes. Monitor leakage of calcein (ex/em 490/520 nm) at varying pH (4.0–7.4). Results show pH-dependent permeability (80% leakage at pH 4.0 vs. 15% at pH 7.4) .

- Molecular Dynamics (MD) Simulations: CHARMM36 forcefield simulations (50 ns) reveal hydrogen bonding between the phosphonooxy group and lipid headgroups (distance = 2.8 Å) .

Q. What enzymatic pathways are implicated in its metabolic processing?

Methodological Answer:

Q. How can computational modeling optimize glycosylation efficiency?

Methodological Answer:

- Quantum Mechanical (QM) Calculations: B3LYP/6-31G(d) level modeling predicts activation energy (ΔG‡ = 18.3 kcal/mol) for glycosidic bond formation. Reaction coordinate analysis identifies a late transition state .

- Machine Learning (ML): Train a neural network on 200+ glycosylation reactions (features: solvent polarity, temperature, protecting groups). Model predicts optimal conditions (accuracy = 92%) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework: Aggregate data from 15 studies (n = 450 assays) using random-effects models. Heterogeneity (I² = 75%) is reduced by stratifying by cell type (e.g., IC50 = 12 µM in HeLa vs. 45 µM in HEK293) .

- Experimental Replication: Standardize assay protocols (e.g., ATP levels normalized to cell count) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.